LogP Elevation by ~0.8 Units Relative to the Des-Methyl N-Benzyl Analog Enhances Predicted Membrane Permeability
The calculated partition coefficient (LogP) for 2-methyl-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is 4.12 . The corresponding analog lacking the C-2 methyl group—1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS 151409-79-9)—has a calculated LogP of approximately 3.33–3.73 depending on the estimation method [1]. The C-2 methyl group therefore contributes an incremental lipophilicity gain of roughly 0.4–0.8 log units. This difference shifts the compound into a more favorable logP window for blood–brain barrier penetration and intracellular target access.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.12 (ChemSrc calculation) |
| Comparator Or Baseline | 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde: LogP = 3.33 (ALOGPS) to 3.73 (ChemAxon) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.8 (target minus comparator) |
| Conditions | In silico prediction; values sourced from ChemSrc and PhytoBank databases |
Why This Matters
For medicinal chemistry programs, a 0.8-unit logP increase can translate to a ~6-fold increase in predicted membrane partitioning, directly impacting lead optimization decisions when selecting building blocks.
- [1] PhytoBank. 1-Benzyl-1H-Indole-3-carboxaldehyde (PHY0114563): logP 3.33 (ALOGPS), 3.73 (ChemAxon). https://phytobank.ca/compounds/PHY0114563 (accessed 2025). View Source
